9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N',N'-tetraphenyl-
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Overview
Description
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- is a complex organic compound known for its unique structural properties It belongs to the fluorene family, characterized by a fused ring system that includes a central five-membered ring flanked by two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes nitration to introduce nitro groups at the 2 and 7 positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The 9-position of fluorene is alkylated with decyl bromide to introduce the didecyl groups.
Amination: Finally, the amine groups are reacted with phenyl lithium to introduce the tetraphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated fluorene derivatives.
Scientific Research Applications
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dibutyl-9H-fluorene-2,7-diamine
- 9,9-Dioctyl-9H-fluorene-2,7-diamine
- N,N,N’,N’-Tetraphenyl-9H-fluorene-2,7-diamine
Uniqueness
Compared to similar compounds, 9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- stands out due to its didecyl and tetraphenyl substitutions, which enhance its solubility, stability, and reactivity. These properties make it particularly valuable in advanced material science and electronic applications.
Properties
CAS No. |
289892-10-0 |
---|---|
Molecular Formula |
C57H68N2 |
Molecular Weight |
781.2 g/mol |
IUPAC Name |
9,9-didecyl-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C57H68N2/c1-3-5-7-9-11-13-15-29-43-57(44-30-16-14-12-10-8-6-4-2)55-45-51(58(47-31-21-17-22-32-47)48-33-23-18-24-34-48)39-41-53(55)54-42-40-52(46-56(54)57)59(49-35-25-19-26-36-49)50-37-27-20-28-38-50/h17-28,31-42,45-46H,3-16,29-30,43-44H2,1-2H3 |
InChI Key |
FWZUBUKIHYRGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCCCCCC |
Origin of Product |
United States |
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